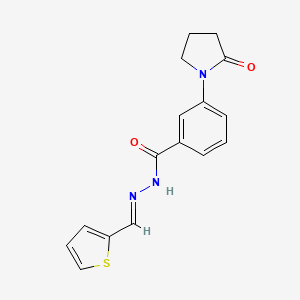

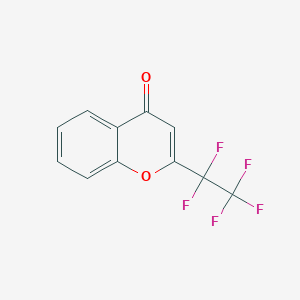

![molecular formula C20H20N2OS B5505405 (1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone" belongs to a class of chemicals that are structurally complex, indicating potential biological activities and chemical properties worth exploring. Compounds with similar structures have been synthesized and analyzed for various chemical and physical properties, including their reactivity, molecular structure, and potential applications.

Synthesis Analysis

Synthesis of similar complex molecules often involves multi-step reactions, including intramolecular rearrangement and cycloaddition reactions. A related process involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, demonstrating an efficient and environmentally friendly method to obtain complex molecular structures (Jing et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound often features a combination of aromatic systems interconnected through heteroatoms, providing a rich array of chemical behavior. Spectroscopic methods such as NMR, IR, and X-ray diffraction are crucial for the characterization of these complex structures, as demonstrated in the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

Compounds with tetrahydroisoquinoline cores are versatile in chemical reactions, capable of undergoing cyclocondensation, cyclopropanation, and nucleophilic substitution reactions. These reactions are essential for the synthesis of various derivatives, highlighting the compound's reactivity and potential for generating a broad range of chemical entities (Czombos et al., 2000).

Scientific Research Applications

Synthetic Chemistry and Characterization

A key aspect of research on this compound involves the development of synthetic methods and the characterization of new derivatives. For instance, a study by Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic method for generating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives. These compounds were characterized by comprehensive spectral analyses, including FT IR, 1H NMR, and mass spectroscopy, hinting at future investigations into their pharmacological activities R. Zaki, S. M. Radwan, A. El-Dean, 2017.

Potential Pharmacological Applications

The pharmacological potential of derivatives related to this compound has been a subject of interest. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating their potential as antimicrobial agents against various bacteria and fungi. This research underscores the compound's relevance in developing new antimicrobial strategies N. Desai, P. N. Shihora, D. Moradia, 2007.

Analytical Chemistry Applications

In analytical chemistry, Gatti et al. (2004) utilized a derivative for pre-column derivatization in HPLC-fluorescence determination of amino acids in pharmaceuticals. This study highlights the compound's utility in enhancing analytical methodologies for quality control in the pharmaceutical industry R. Gatti, M. G. Gioia, P. Andreatta, G. Pentassuglia, 2004.

Mechanism of Action

properties

IUPAC Name |

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-15-13-10-6-7-11-14(13)16-17(21)19(24-20(16)22-15)18(23)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERBZEKDABIINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)